Chrysene, 6-azido-
Description
Significance of Aromatic Azides in Synthetic Chemistry and Material Science
Aromatic azides are organic compounds characterized by the covalent attachment of an azide (B81097) group to an aromatic ring. This functional group is a cornerstone in synthetic chemistry and material science due to its diverse reactivity. For decades, aromatic azides have been instrumental in the synthesis of complex organic compounds and the development of novel materials. nih.gov Their utility has been significantly amplified by the advent of "click chemistry" and bioorthogonal chemistry, which utilize the azide's ability to undergo highly specific and efficient reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), in complex biological environments. researchgate.netnih.gov
The high energy content of the azide group makes it a precursor for highly reactive intermediates, primarily nitrenes, which can be generated through thermolysis or photolysis. nih.gov These nitrenes can undergo a variety of reactions, including insertion into C-H and N-H bonds, and cycloadditions, making them powerful tools for modifying molecular structures and surfaces. banglajol.info In material science, this reactivity is harnessed for photografting, where light is used to covalently attach functional molecules onto polymer surfaces, tailoring their physicochemical properties for applications ranging from electronics to biomedical engineering. banglajol.info
Overview of Chrysene (B1668918) as a Foundational Polycyclic Aromatic System
Chrysene (C₁₈H₁₂) is a polycyclic aromatic hydrocarbon composed of four fused benzene (B151609) rings. It is a high molecular weight PAH known for its robust and rigid structure. researchgate.net As a foundational polycyclic aromatic system, chrysene and its derivatives are subjects of extensive research. The electronic properties and the arrangement of the fused rings in chrysene provide a scaffold for creating molecules with interesting photophysical and electronic characteristics. nih.gov While less studied than other PAHs like pyrene (B120774) or benzo[a]pyrene, chrysene has been explored for applications in organic light-emitting diodes (OLEDs). nih.gov The specific arrangement of its rings, including a "bay region" and a "fjord region," influences its chemical reactivity and biological activity. nih.gov Research into functionalized chrysene derivatives aims to create soluble and processable materials for advanced applications. nih.gov
Rationale for Researching Chrysene, 6-azido-
The investigation into "Chrysene, 6-azido-" is primarily driven by its role as a tool to study the genotoxicity and mutagenicity of the corresponding aromatic amine, 6-aminochrysene. Aromatic amines are a class of compounds that can become potent mutagens after metabolic activation in biological systems. The photolysis of an arylazide, such as 6-azidochrysene, with ultraviolet light provides a direct and controlled method to generate the highly reactive nitrenium ion intermediate. nih.gov This reactive species is believed to be the ultimate mutagenic metabolite formed from the corresponding aromatic amine in the body. nih.gov
By studying the interaction of the photolytically generated 6-chrysenylnitrenium ion with DNA and its ability to induce mutations, researchers can gain insights into the mechanisms of carcinogenesis associated with 6-aminochrysene without the complexities of metabolic activation processes. nih.govnih.gov Therefore, 6-azidochrysene serves as a stabilized precursor to the arylnitrenium ion, allowing for detailed investigations into its intrinsic DNA-binding and mutagenic properties. nih.gov The selection of the 6-position for the azido (B1232118) group is directly related to the study of the corresponding amine, which is a known mutagen.
Detailed Research Findings
Research on 6-azidochrysene has centered on its application in toxicological studies, specifically as a photochemical precursor to a reactive mutagenic intermediate.
Synthesis and Characterization: The synthesis of 6-azidochrysene is achieved through a standard method for preparing aromatic azides. The process starts with the corresponding aromatic amine, 6-aminochrysene, which undergoes diazotization. The resulting diazonium salt is then treated with sodium azide (NaN₃) to yield 6-azidochrysene. The compound is purified using techniques like column chromatography.
Computed Physicochemical Properties of Chrysene, 6-azido- While extensive experimental data is not readily available in the public domain, computational models provide valuable insights into the properties of this compound.
| Property | Value |
| Molecular Formula | C₁₈H₁₁N₃ |
| Molecular Weight | 269.31 g/mol |
| XLogP3 | 5.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Exact Mass | 269.0953 g/mol |
| Topological Polar Surface Area | 49.8 Ų |
| Heavy Atom Count | 21 |
| Data sourced from PubChem CID 147477. nih.gov |
Mutagenicity Studies: The primary research application of 6-azidochrysene is in the study of mutagenesis. Photolysis of 6-azidochrysene with long-wavelength ultraviolet (NUV) light in an aqueous medium generates a short-lived, highly reactive electrophilic species, presumed to be the 6-chrysenylnitrenium ion. nih.gov This species has been shown to bind to DNA and induce mutations in bacterial and mammalian cell systems. nih.govnih.gov
In studies using Salmonella typhimurium tester strains, the photolysis products of 6-azidochrysene were found to be mutagenic. nih.gov The mutagenic potency of the photolysis product of 6-azidochrysene was compared to that of other arylazides, and it was found to be less potent than azido-IQ and 1-azidopyrene (B149228) but more potent than 2-azidofluorene (B1206312) and 4-azidobiphenyl. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
120018-42-0 |
|---|---|
Molecular Formula |
C18H11N3 |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
6-azidochrysene |
InChI |
InChI=1S/C18H11N3/c19-21-20-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H |
InChI Key |
ZNBZIAQLJXDUOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)N=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies for Chrysene, 6 Azido and Analogous Structures
General Strategies for Introducing Azide (B81097) Functionality onto Aromatic Systems
The introduction of an azide group onto an aromatic ring is a fundamental transformation in organic chemistry, enabling access to a wide range of compounds used in materials science, medicinal chemistry, and chemical biology. Aryl azides are valuable precursors for nitrenes, amines, and are key components in bioorthogonal chemistry, such as the Staudinger ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netacs.org
Nucleophilic aromatic substitution (SNAr) provides a direct pathway to aryl azides by displacing a leaving group on an activated aromatic ring with an azide salt, typically sodium azide (NaN₃). acs.org This reaction is most efficient when the aromatic ring is substituted with strong electron-withdrawing groups (e.g., -NO₂, -CN, -COR) positioned ortho or para to the leaving group (commonly a halide). researchgate.netuni-muenchen.de The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, and is typically conducted in polar aprotic solvents like DMF or DMSO to enhance the nucleophilicity of the azide ion. acs.orguni-muenchen.de
Table 1: Examples of Aryl Azide Synthesis via SNAr
| Starting Material | Azide Source | Conditions | Product | Yield |
|---|---|---|---|---|
| 1-Chloro-2,4-dinitrobenzene | NaN₃ | Ethanol (B145695), Reflux | 1-Azido-2,4-dinitrobenzene | High |
| 4-Nitrophthalonitrile | NaN₃ | DMF, 70°C | 4-Azidophthalonitrile | ~73% researchgate.net |
| meso-Nitroporphyrin | NaN₃ | DMF, 40°C | meso-Azidoporphyrin | Good acs.org |
This table presents illustrative data compiled from general chemical knowledge and specific literature findings.
Aromatic nitro compounds are common and readily available starting materials that can be converted into aryl azides through several methods.
The most traditional and widely applicable route is a two-step sequence involving the reduction of the nitro group to a primary amine, followed by a Sandmeyer-type reaction. bohrium.comwikipedia.org The reduction can be achieved using various reagents, such as H₂ with a metal catalyst (Pd, Pt), or metals in acidic media (Fe, Sn, Zn/HCl). The resulting aryl amine is then diazotized at low temperatures (0–5°C) with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. scispace.com Subsequent treatment of this highly reactive intermediate with sodium azide yields the desired aryl azide, with the diazonium group serving as an excellent leaving group (N₂ gas). researchgate.netresearchgate.net
Alternatively, direct one-pot conversions of nitroarenes to aryl azides have been developed. These methods often utilize reducing agents in the presence of an azide source. For instance, zinc powder has been employed to facilitate this transformation under mild conditions, offering a more streamlined process compared to the classical two-step approach. researchgate.netresearchgate.net Other protocols may involve the in-situ generation of arylnitrene intermediates from nitroarenes, which can then be trapped. nih.gov
In multi-step syntheses, the azide group can serve as a masked or protected form of an amine. Its stability to a wide range of reaction conditions, including those for Fmoc/Boc peptide synthesis and acidic/basic hydrolysis, makes it a robust protecting group. luxembourg-bio.comsigmaaldrich.com The primary method for the deprotection (reduction) of an azide to an amine is the Staudinger reaction, which involves treatment with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), in the presence of water. researchgate.netorganic-chemistry.org This reaction proceeds through an aza-ylide intermediate, which is then hydrolyzed to form the primary amine and triphenylphosphine oxide.
The Staudinger ligation is a modified version of this reaction where the phosphine reagent contains an ortho-ester trap. ysu.ampnas.org The initially formed aza-ylide undergoes an intramolecular cyclization and subsequent hydrolysis to yield a stable amide bond, a cornerstone of bioorthogonal chemistry. acs.orgysu.am The azide group is generally stable to common deprotection conditions for other protecting groups, establishing its orthogonality. For example, it is resistant to the trifluoroacetic acid (TFA) used to cleave Boc groups and the piperidine (B6355638) used to remove Fmoc groups, provided that thiol scavengers are avoided during TFA cleavage. sigmaaldrich.com This orthogonality allows for selective unmasking of a side-chain amine at a specific point in a complex synthesis. nih.govresearchgate.net
Table 2: Orthogonality of the Azide Group
| Protecting Group | Cleavage Reagent | Azide Stability |
|---|---|---|
| Azide (-N₃) | PPh₃/H₂O or H₂/Pd | - |
| Fmoc | 20% Piperidine/DMF | Stable researchgate.net |
| Boc | TFA | Stable (in absence of thiols) sigmaaldrich.com |
This table summarizes the compatibility of the azide group with common protecting group strategies.
Transformation of Nitro Precursors to Azides (e.g., via 6-nitrochrysene)
Targeted Synthesis of Chrysene (B1668918), 6-azido-
The synthesis of Chrysene, 6-azido- requires a strategy that can selectively introduce a functional group at the C-6 position of the chrysene skeleton, which can then be converted to the azide.
The chrysene ring system has several non-equivalent positions, making regioselective functionalization a significant challenge. The electronic properties of chrysene favor electrophilic substitution at the C-6 position due to it being the site of highest electron density, analogous to the most reactive position in phenanthrene. Therefore, reactions like nitration or halogenation are expected to show a preference for this position.
A powerful and modern strategy for achieving high regioselectivity is Directed ortho-Metalation (DoM). unit.noacs.org In this approach, a directing metalation group (DMG), such as an O-carbamate or an amide, is installed on the chrysene core. Treatment with a strong base (e.g., s-BuLi) leads to deprotonation at the adjacent ortho position. For chrysene, a hydroxyl group at C-5 (5-chrysenol) can be converted to an O-carbamate, which then directs metalation and subsequent functionalization to the C-6 position. acs.org This method provides a reliable route to 6-substituted chrysenes that might be difficult to access through classical electrophilic substitution, which can sometimes yield mixtures of isomers.
A plausible and efficient multi-step synthesis for Chrysene, 6-azido- would leverage the principles of regioselective functionalization and the conversion of a precursor group to an azide. A logical sequence is outlined below:
Nitration of Chrysene: Direct electrophilic nitration of chrysene using standard nitrating agents (e.g., HNO₃/H₂SO₄) can produce 6-nitrochrysene (B1204248) as the major product, exploiting the inherent reactivity of the C-6 position.
Reduction to 6-Aminochrysene: The resulting 6-nitrochrysene is then reduced to 6-aminochrysene. This can be accomplished using standard reduction methods, such as catalytic hydrogenation (H₂/Pd-C) or treatment with tin(II) chloride (SnCl₂) in ethanol.
Diazotization and Azide Substitution: The final step involves the conversion of 6-aminochrysene to Chrysene, 6-azido-. The amine is treated with sodium nitrite (B80452) (NaNO₂) in a strong acid (e.g., HCl, H₂SO₄) at low temperature (0-5 °C) to form the 6-chrysenediazonium salt. This unstable intermediate is immediately reacted with sodium azide (NaN₃) to displace the diazonium group, yielding the target molecule, Chrysene, 6-azido-, with the liberation of nitrogen gas. researchgate.netscispace.com
This sequence represents a classic and reliable pathway for introducing an azide group onto an aromatic ring where a nitro or amino precursor is accessible. youtube.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Chrysene, 6-azido- |
| 6-Nitrochrysene |
| Sodium azide |
| 1-Chloro-2,4-dinitrobenzene |
| 1-Azido-2,4-dinitrobenzene |
| 4-Nitrophthalonitrile |
| 4-Azidophthalonitrile |
| meso-Nitroporphyrin |
| meso-Azidoporphyrin |
| Pentafluorobenzene |
| Nitrous acid |
| Triphenylphosphine |
| Triphenylphosphine oxide |
| Trifluoroacetic acid |
| Piperidine |
| 6-Aminochrysene |
| 6-Chrysenediazonium salt |
| 5-Chrysenol |
| s-Butyllithium |
Regioselective Functionalization at the Chrysene C-6 Position
Synthesis of Related Azido-Polycyclic Aromatic and Heterocyclic Systems
The introduction of the azide moiety into cyclic systems is a critical step in the synthesis of various functional molecules. This section details the synthetic routes for azidochromones and the preparation of azide sugars, which serve as important precursors in organic synthesis.
Azidochromone Synthetic Routes
The synthesis of azidochromones is of significant interest due to their role as precursors for pharmacologically active compounds and reactive species. mdpi.comdntb.gov.ua A series of 2-(haloalkyl)-3-azidomethyl and 6-azido chromones have been successfully synthesized and characterized. mdpi.com These compounds are valuable as they contain both the haloalkyl groups and the azide functionality, which are precursors for reactive species. mdpi.com
The general synthetic approach involves the reaction of the corresponding bromo- or bromomethyl-substituted chromone (B188151) with sodium azide. For instance, 3-azidomethyl-2-chloro(difluoro)methylchromone was synthesized from its bromomethyl precursor with a 97% yield. mdpi.com The synthesis is typically monitored by thin-layer chromatography (TLC), and the final product is purified by filtration and recrystallization. mdpi.com The structures of these novel azidochromones have been comprehensively studied using various spectroscopic methods (UV-Vis, NMR) and theoretical DFT calculations. mdpi.commdpi.com X-ray diffraction studies on compounds like 3-azidomethyl-2-difluoromethyl chromone have shown a planar framework, with the crystal packing stabilized by various intermolecular interactions, where the azido (B1232118) group plays a significant role. mdpi.comresearchgate.net
Additionally, C₃-N₁ directly linked chromone/1,2,3-triazole hybrids have been synthesized using a CuI-catalyzed azide-alkyne 1,3-dipolar cycloaddition (Cu-AAC). asianpubs.org This method utilizes 3-azidochromone, derived from 3-hydroxychromone, as a key intermediate, further highlighting the utility of azidochromones in click chemistry. asianpubs.org
| Compound Name | Synthetic Precursor | Key Reagents | Yield | Reference |
|---|---|---|---|---|
| 3-Azidomethyl-2-chloro(difluoro)methylchromone | 3-Bromomethyl-2-chloro(difluoro)methylchromone | Sodium Azide | 97% | mdpi.com |
| C₃-N₁ linked chromone/1,2,3-triazole hybrids | 3-Azidochromone | Terminal Alkynes, CuI | Not specified | asianpubs.org |
Synthesis of Azide Sugars as Precursors
Azide-containing sugars are versatile and crucial intermediates in synthetic chemistry and chemical biology. researchgate.netchemrxiv.org They are widely used in the synthesis of amino sugars, glycopeptides, and for biorthogonal labeling. researchgate.net The azide group, particularly at the C2 position, can serve as a non-participating protecting group, which is essential for the synthesis of biologically important 1,2-cis-glycosides. researchgate.netchemrxiv.org
Traditional methods for introducing azide groups into sugars often involved harsh conditions. chemistryviews.org However, recent advancements have led to more efficient protocols. A notable method is the diazotransfer reaction on amine-containing sugars using fluorosulfuryl azide (FSO₂N₃) with a Cu(II) catalyst, such as CuSO₄. researchgate.netchemistryviews.org This protocol is remarkably fast, converting common hexosamine substrates to 2-azido-2-deoxy sugars in under five minutes with nearly quantitative yields. researchgate.netchemistryviews.org The progress of the reaction can be visually monitored as the color of the solution changes from blue to green upon complete consumption of the amine. chemistryviews.org This method is compatible with a variety of amine-containing carbohydrates, including aminoglycosides. researchgate.netchemistryviews.org
Other established methods for preparing glycosyl azides include:
Sₙ2 Substitution : This involves the substitution of a protected glycosyl halide with sodium azide, typically at high temperatures in DMF. researchgate.net
Sₙ1 Substitution : A peracetylated carbohydrate reacts with trimethylsilyl (B98337) azide in the presence of a Lewis acid catalyst under mild conditions. researchgate.net
From Alcohols : Primary hydroxyl groups can be converted to azides in a two-step process involving mesylation or tosylation to create a good leaving group, followed by substitution with sodium azide. beilstein-journals.org A one-pot methodology for converting protected ribonucleosides to 5'-azido-5'-deoxyribonucleosides involves using triphenylphosphine (PPh₃), carbon tetrabromide (CBr₄), and sodium azide (NaN₃). mdpi.com
From Epoxides : The ring-opening of sugar epoxides by an azide ion attack, governed by the Fürst-Plattner rule, preferentially yields the diaxial product. uni-konstanz.de
| Synthetic Method | Substrate | Key Reagents | Key Features | Reference |
|---|---|---|---|---|
| Diazotransfer | Amine-containing sugars | FSO₂N₃, CuSO₄ | Fast (<5 min), high yield, mild conditions, colorimetric monitoring. | researchgate.netchemistryviews.org |
| Sₙ2 Substitution | Protected glycosyl halides | NaN₃ in DMF | Requires high temperature. | researchgate.net |
| Sₙ1 Substitution | Peracetylated carbohydrates | Trimethylsilyl azide, Lewis acid | Mild conditions, good stereoselectivity with neighboring group participation. | researchgate.net |
| One-pot from alcohols | Protected ribonucleosides | PPh₃, CBr₄, NaN₃ | Tractable one-pot procedure for 5'-azido-5'-deoxyribonucleosides. | mdpi.com |
| Epoxide Ring Opening | Sugar epoxides | NaN₃ | Regioselective, leads to diaxial products. | uni-konstanz.de |
Advanced Synthetic Approaches to Chrysene Derivatives
The chrysene framework is a key structural motif in many functional materials. Modern synthetic chemistry offers several advanced strategies for its construction, including metal-catalyzed reactions and on-surface methodologies.
Metal-Catalyzed Coupling and Cyclization Reactions
Metal-catalyzed reactions provide efficient and versatile routes to chrysene derivatives. Both copper and palladium catalysts have been successfully employed.
An efficient, one-pot synthesis of highly substituted chrysene derivatives has been developed via the copper-catalyzed dimerization of 2-alkynyl-1-acetylbenzenes. acs.orgnih.gov This operationally simple procedure provides a direct route to these polycyclic aromatic hydrocarbons from readily available substrates. acs.orgthieme-connect.com The reaction is proposed to proceed through an isobenzopyrylium salt intermediate, which is generated in the presence of the copper salt. thieme-connect.com The addition of triethyl orthoformate (HC(OEt)₃) has been shown to significantly improve the reaction yield, suggesting that dehydration is a key step in the process. thieme-connect.com
Palladium-catalyzed intramolecular C-H activation represents another powerful strategy. thieme-connect.com This method has been used to synthesize a variety of polycyclic aromatic hydrocarbons, including chrysene derivatives, from appropriate precursors. thieme-connect.com The process involves an intramolecular C-H activation step followed by an acid-catalyzed elimination of water. thieme-connect.comresearchgate.net This approach is part of a broader class of Pd-catalyzed C-H functionalization reactions that have become essential tools for the direct and site-selective modification of aromatic rings, streamlining the synthesis of complex molecules. snnu.edu.cnresearchgate.net
| Catalyst System | Reaction Type | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| CuCl₂ | Dimerization | 2-Alkynyl-1-acetylbenzenes | One-pot, operationally simple, proceeds via isobenzopyrylium intermediate. | acs.orgnih.govthieme-connect.com |
| Pd(PPh₃)₂Cl₂ | Intramolecular C-H Activation/Cyclization | Biaryl carbinols | Convenient protocol, followed by acid-catalyzed water elimination. | thieme-connect.com |
Aryne-Mediated Cycloadditions for Chrysene Ring Construction
Aryne cycloaddition reactions offer a convergent pathway for the synthesis of polycyclic aromatic compounds. researchgate.net Specifically, [4+2] and palladium-catalyzed [2+2+2] cycloaddition reactions involving arynes are privileged strategies for constructing complex aromatic systems. researchgate.net While not explicitly detailed for "Chrysene, 6-azido-", these methods are fundamental for building the core chrysene ring structure. The Diels-Alder, or [4+2] cycloaddition, is particularly noted for its versatility in synthesizing polycyclic aromatic hydrocarbons (PAHs). researchgate.net A sequential strategy can involve a formal [2+2+1] cycloaddition to create a stannole-annulated PAH, which then acts as a diene in a subsequent [4+2] cycloaddition with an aryne to extend the π-system. rsc.org This modular approach significantly broadens the scope of PAHs that can be accessed. rsc.org
On-Surface Cyclization Methodologies
On-surface synthesis has emerged as a powerful technique for the atomically precise fabrication of nanographenes and other complex aromatic structures that are often inaccessible through traditional solution-phase chemistry. rsc.org A notable example is the formation of chrysene derivatives on a gold surface.
The Hopf cyclization , a thermally allowed 6π-electrocyclization, has been successfully implemented on a Au(111) surface to form a chrysene core. nih.govsemanticscholar.org The reaction barrier for this cyclization is significantly lowered on the gold surface compared to high-temperature solution-phase reactions. nih.govacs.org In a model system, (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne undergoes two sequential Hopf cyclizations. nih.govsemanticscholar.org The reaction progress is monitored using scanning tunneling microscopy (STM) and noncontact atomic force microscopy (nc-AFM). nih.gov The first cyclization to a naphthalene (B1677914) derivative occurs at temperatures below 160 °C (observed as early as 130 °C). nih.govescholarship.org A subsequent annealing step at a higher temperature (up to ~190 °C) induces the second cyclization, completing the formation of the chrysene derivative. nih.govescholarship.org Density functional theory (DFT) calculations have revealed that a gold atom from the surface is actively involved in the reaction, playing a crucial role in lowering the activation barrier. nih.govsemanticscholar.org This on-surface methodology has also been extended to synthesize graphene nanoribbons via Ullmann-like coupling followed by a series of Hopf cyclizations. nih.govacs.org
| Reaction Step | Precursor | Product | Annealing Temperature | Key Observation | Reference |
|---|---|---|---|---|---|
| First Hopf Cyclization | (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne on Au(111) | Naphthalene derivative | ~130 °C | First ring closure observed. | nih.govescholarship.org |
| Second Hopf Cyclization | Naphthalene derivative on Au(111) | Chrysene derivative | ~190 °C | Completion of the chrysene core. | nih.govsemanticscholar.org |
Reactivity and Reaction Pathways of Chrysene, 6 Azido
Thermal Decomposition Pathways of Aromatic Azides
The thermal decomposition of aromatic azides, including Chrysene (B1668918), 6-azido-, is a critical area of study, revealing pathways to highly reactive intermediates. This process is highly dependent on the molecular structure and reaction conditions.
Formation of Aryl Nitrenes
The primary step in the thermal decomposition of aromatic azides is the extrusion of a dinitrogen molecule (N₂) to yield a highly reactive aryl nitrene. nist.gov This intermediate, the nitrogen analog of a carbene, possesses a nitrogen atom with only six valence electrons, rendering it a potent electrophile. nist.gov The thermolysis of Chrysene, 6-azido- is thus expected to produce the corresponding 6-chrysenyl nitrene.
Aryl nitrenes can exist in either a singlet or a more stable triplet state. worktribe.com The triplet nitrene often leads to products like azo compounds and amines through hydrogen abstraction from the solvent. worktribe.com Conversely, singlet nitrenes can rearrange to form expanded ring systems, such as azepines. worktribe.com In some cases, complex reaction paths can lead to ring-expansion, ring-opening, and the formation of nitriles. beilstein-journals.org For instance, the thermolysis of certain o-azidobithienyls leads to the formation of dithienopyrrole ring systems. mcmaster.ca
Kinetics of Thermal Decomposition
The kinetics of thermal decomposition for aromatic azides can be investigated using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). wikipedia.orgetamu.edu These methods measure mass loss as a function of temperature, allowing for the determination of kinetic parameters such as activation energy (Ea). mdpi.comosti.gov The activation energy represents the energy barrier that must be overcome for the decomposition to occur.
| Compound | Activation Energy (Ea) | Decomposition Temperature / Conditions | Notes |
|---|---|---|---|
| o-Nitroazidobenzene | +26.1 kcal/mol | - | Experimental value; lower due to ortho-nitro group assistance. odu.edu |
| p-Nitroazidobenzene | +40.6 kcal/mol | - | Experimental value. odu.edu |
| 2,4,6-Triazido-3,5-difluoropyridine | 35.6 ± 1.2 kcal/mol | 120-160°C (in melt) | First step of a two-step decomposition. researchgate.net |
| Silver Azide (B81097) (molten) | 38 ± 2.5 kcal/mol | 309-340°C | Decomposition at the metal-azide interface. dtic.mil |
Influence of Substituents on Thermal Stability
The thermal stability of an aromatic azide is significantly influenced by the nature and position of substituents on the aromatic ring. wikipedia.orgodu.eduacs.org Electron-withdrawing groups can stabilize the aromatic ring, potentially increasing the energy barrier for degradation. odu.edu Conversely, some substituents can promote decomposition through specific intramolecular interactions. odu.edu
For instance, the presence of an ortho-nitro group facilitates decomposition via cyclization with the adjacent azide, lowering the activation energy. odu.edu In a study of fluorinated phenyl azides, it was observed that the initial decomposition temperature increased in the absence of fluorine atoms, indicating that fluorine substitution can lower the thermal stability. acs.org Specifically, a phenyl azide without fluorine substituents began to decompose around 106°C, whereas a perfluorinated version started to decompose at a lower temperature. acs.org Aryl phosphates, as another example, exhibit much higher thermal stability than alkyl phosphates. nih.gov This suggests that the large, electron-rich chrysene ring system likely has a substantial impact on the thermal stability of the 6-azido derivative, though specific data is unavailable.
Formation of Polymeric Frameworks via Controlled Decomposition
The controlled thermal decomposition of poly-azido compounds can lead to the formation of polymeric materials. worktribe.comresearchgate.net When the generated nitrene intermediates react with each other or with remaining azide molecules, they can form cross-linked, nitrogen-rich networks.
For example, the thermal decomposition of 2,4,6-triazido-3,5-difluoropyridine, which lacks hydrogen atoms for typical nitrene quenching reactions, proceeds through a complex chain polymerization mechanism. researchgate.net This process results in the formation of condensed, polyconjugated carbon-nitrogen networks with a porphyrin-like structure. researchgate.net Similarly, thermolysis of some azides can yield polymeric materials or tars, especially under vigorous conditions or when intramolecular cyclization pathways are not favored. worktribe.commcmaster.ca While not specifically documented for Chrysene, 6-azido-, its decomposition could potentially be directed towards forming novel polymeric frameworks under controlled conditions, leveraging the reactivity of the 6-chrysenyl nitrene intermediate.
Photochemical Reactivity and Transformations
Like thermolysis, photolysis provides an alternative pathway for the decomposition of aromatic azides, often proceeding under milder conditions to generate the same highly reactive nitrene intermediates.
Photo-induced Decomposition and Nitrene Generation
Aromatic azides absorb ultraviolet (UV) light, which can induce the cleavage of the C-N₃ bond and the expulsion of N₂, a process known as photo-induced decomposition or photolysis. nist.govresearchgate.net This reaction is a well-established method for generating aryl nitrenes as reactive intermediates. nist.gov
The photolysis of 6-azidochrysene with long-wavelength UV light has been shown to produce short-lived, reactive chemical species. The primary product of this photolysis is the 6-chrysenyl nitrene. In aqueous media, this highly electrophilic species can be protonated to form an even more reactive arylnitrenium ion, which is considered the ultimate mutagenic species derived from many aromatic amines and nitroarenes. The mutagenic potency of various arylazide photolysis products has been compared, with 6-azidochrysene showing significant activity. This photochemical generation of nitrenes from precursors like 6-azidochrysene provides a powerful tool for studying the reactivity and biological implications of these transient species.
Quantum Yields of Photodecomposition
The quantum yield (Φ) of a photochemical reaction is a measure of the efficiency of a photochemical process, defined as the number of specific events occurring per photon absorbed by the system. edinst.com In the context of 6-azidochrysene, the quantum yield of photodecomposition refers to the number of 6-azidochrysene molecules that decompose for each photon absorbed. wikipedia.org
Interactive Data Table: Factors Influencing Quantum Yield
| Factor | Description | Potential Impact on 6-azidochrysene |
| Molecular Structure | The electronic properties and steric environment of the chrysene ring system. | The extended aromatic system may influence the absorption and distribution of light energy. |
| Solvent Polarity | The polarity of the solvent can affect the stability of the excited state and intermediates. | Nonpolar solvents might favor certain reaction pathways over others. |
| Wavelength of Light | The energy of the absorbed photons can determine which electronic states are accessed. | Different wavelengths might lead to different photoproducts or efficiencies. wikipedia.org |
| Presence of Quenchers | Molecules that can deactivate the excited state of the azide without reaction. | Could lower the overall quantum yield of decomposition. |
Mechanistic Investigations of Photoreactions (e.g., radical abstraction, aziridine (B145994) formation, C-H insertion)
The photolysis of aryl azides like 6-azidochrysene proceeds through the formation of a highly reactive nitrene intermediate. wikipedia.orgresearchgate.net This nitrene is a key species that dictates the subsequent reaction pathways.
Nitrene Formation: Upon absorption of UV light, 6-azidochrysene is expected to lose a molecule of nitrogen (N₂) to form 6-nitrenochrysene. wikipedia.org This nitrene can exist in either a singlet or triplet electronic state, which influences its reactivity.
Radical Abstraction: The triplet nitrene behaves like a diradical and can abstract hydrogen atoms from the solvent or other molecules in the vicinity. beilstein-journals.org This process leads to the formation of an amino radical and a solvent-derived radical.
Aziridine Formation: Nitrenes can add to double bonds to form three-membered heterocyclic rings called aziridines. wikipedia.orgnih.gov If the photolysis is carried out in the presence of an alkene, the 6-nitrenochrysene could potentially react to form a chrysene-substituted aziridine. The synthesis of aziridines can be achieved through various methods, including nitrene addition to alkenes. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org
C-H Insertion: A significant reaction pathway for nitrenes is the insertion into carbon-hydrogen (C-H) bonds. nih.govnih.gov This can occur intramolecularly within the same molecule or intermolecularly with solvent molecules. This reaction is a powerful method for C-H functionalization. nih.govmdpi.com In the case of 6-nitrenochrysene, it could potentially undergo intramolecular C-H insertion or react with surrounding solvent molecules.
Photochemical Transformation Pathways (e.g., related 6-aminochrysene photoproducts)
The ultimate products of the photolysis of 6-azidochrysene are influenced by the reaction conditions and the intermediates formed. One of the major photoproducts often observed from the photolysis of aryl azides in hydrogen-donating solvents is the corresponding amine. researchgate.net
For 6-azidochrysene, the formation of 6-aminochrysene is a likely outcome, resulting from the hydrogen abstraction by the nitrene intermediate. researchgate.net Studies on the photolysis of the related compound, 6-aminochrysene (6AC), have shown that it can be further transformed into other products. nih.govnih.gov The main photoproduct of 6AC photolysis has been identified as 5,6-chrysene-quinone. nih.gov Other minor products that might arise from the complex photochemical transformation pathways include 6-nitrosochrysene, 6-nitrochrysene (B1204248), and 6-hydroxyaminochrysene. nih.gov These findings suggest that the photochemical transformation of 6-azidochrysene can lead to a complex mixture of products. nih.govmdpi.com
Cycloaddition Reactions of the Azido (B1232118) Group
The azido group of Chrysene, 6-azido- is a 1,3-dipole and can readily participate in cycloaddition reactions, most notably with alkynes. These reactions, often termed "click chemistry," are known for their high efficiency, selectivity, and biocompatibility. wikipedia.org
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction that joins azides and terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgnih.govrsc.org This reaction is catalyzed by copper(I) species, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. beilstein-journals.orgnih.gov
The CuAAC reaction is characterized by:
High Regioselectivity: Exclusively forms the 1,4-isomer. nih.gov
Mild Reaction Conditions: Often proceeds at room temperature in various solvents, including water. beilstein-journals.orgorganic-chemistry.org
High Yields: Typically provides the triazole product in excellent yields. nih.gov
Broad Functional Group Tolerance: Compatible with a wide range of functional groups. beilstein-journals.org
Chrysene, 6-azido- can be expected to react efficiently with terminal alkynes in the presence of a copper(I) catalyst to yield the corresponding 1-(6-chrysenyl)-1,2,3-triazole derivatives. rsc.orgresearchgate.net
Interactive Data Table: Key Features of CuAAC
| Feature | Description | Relevance to Chrysene, 6-azido- |
| Catalyst | Typically Cu(I) salts (e.g., CuI, CuSO₄/ascorbate). nih.gov | Standard catalysts should be effective. |
| Reactants | Terminal alkynes. | Can be coupled with a variety of alkyne-containing molecules. |
| Product | 1,4-disubstituted 1,2,3-triazole. nih.gov | Forms a stable, aromatic triazole linkage. |
| Solvents | Wide range, including water, alcohols, and DMSO. beilstein-journals.orgresearchgate.net | Offers flexibility in reaction setup. |
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of the copper catalyst, particularly in biological applications, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. nih.govbiochempeg.com This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts readily with azides without the need for a metal catalyst. nih.govbaseclick.eu
The driving force for this reaction is the release of ring strain in the cyclooctyne. nih.gov SPAAC is a powerful tool for bioconjugation under physiological conditions. nih.gov While highly effective, SPAAC typically results in a mixture of regioisomers (1,4- and 1,5-substituted triazoles). nih.gov Chrysene, 6-azido- is a suitable substrate for SPAAC reactions, allowing for its conjugation to molecules functionalized with strained alkynes. medchemexpress.comresearchgate.net Secondary interactions can sometimes enhance the rate and regioselectivity of SPAAC reactions. rsc.orgchemrxiv.org
Azide-Enamine Cycloaddition Reactions
Organic azides can also undergo cycloaddition reactions with enamines. enamine.netnih.gov Enamines, which are electron-rich alkenes, can react with electron-deficient azides in a [3+2] cycloaddition. nsf.gov This reaction can be organocatalyzed, avoiding the need for metal catalysts. beilstein-journals.org The reaction of an azide with an enamine initially forms a triazoline intermediate, which can then rearrange or eliminate a secondary amine to yield a stable 1,2,3-triazole. nsf.gov The reactivity of the azide is influenced by its electronic properties; electron-deficient aryl azides tend to react faster with enamines. nsf.gov While specific studies on the azide-enamine cycloaddition of Chrysene, 6-azido- were not found, its participation in such reactions is theoretically plausible.
Polycycloaddition Kinetics and Regioselectivity
The azide functional group on the chrysene scaffold allows it to participate in various cycloaddition reactions, most notably the azide-alkyne cycloaddition. This reaction family, a cornerstone of "click chemistry," involves the reaction of an azide with an alkyne to form a stable 1,2,3-triazole ring. organic-chemistry.orgwikipedia.org The kinetics and regioselectivity of this transformation are highly dependent on the reaction conditions.
The thermal Huisgen 1,3-dipolar cycloaddition, the parent reaction, requires elevated temperatures and often results in a mixture of two different regioisomers (1,4- and 1,5-disubstituted triazoles) when an asymmetric alkyne is used. organic-chemistry.org This lack of regioselectivity can be a significant drawback in targeted synthesis.
To overcome this, catalyzed versions of the reaction have been developed. The most prominent is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction exhibits a remarkable rate acceleration, on the order of 10⁷ to 10⁸ compared to the uncatalyzed version. organic-chemistry.org It proceeds readily at room temperature, is insensitive to aqueous conditions over a wide pH range, and, crucially, is highly regiospecific, yielding exclusively the 1,4-disubstituted triazole isomer. organic-chemistry.org Another important catalyzed variant is the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC), which is also regiospecific but produces the 1,5-disubstituted triazole isomer. organic-chemistry.org The choice of catalyst, therefore, allows for precise control over the final product's constitution.
While specific kinetic data for the polycycloaddition of 6-azidochrysene is not extensively detailed in the literature, the general principles of these powerful and versatile reactions are directly applicable to its azide functionality, enabling its conjugation to a wide variety of alkyne-containing molecules.
Inorganic Click (iClick) Reactions involving Metal-Azides
A more recent development in cycloaddition chemistry is the "inorganic click" (iClick) reaction. osti.gov This transformation extends the principles of click chemistry to the realm of organometallic and coordination chemistry. The iClick reaction involves a cycloaddition between a metal-azide complex and a metal-acetylide complex to form a triazolate bridge, thereby linking two metal centers. osti.gov
Research has demonstrated that this reaction is effective for various metal combinations, including Au(I), Rh(I), Ir(I), and Pt(II). osti.gov A kinetic and mechanistic study revealed that a gold-acetylide partner appears to be a prerequisite for the all-metal cycloaddition to proceed, playing a role analogous to the copper-acetylide intermediate in the traditional CuAAC. osti.gov These reactions have been used to synthesize bimetallic complexes and even solution-stable gold oligomers linked by aurophilic interactions and the iClick-formed triazolate bridge. osti.gov
While the concept allows for the synthesis of novel metallopolymers and materials, specific examples of iClick reactions that directly utilize 6-azidochrysene as a ligand component are not prominently documented. However, the established principles of iClick chemistry suggest a potential pathway for incorporating the rigid, photoactive chrysene moiety into complex organometallic architectures.
Other Key Reactions of Chrysene, 6-azido-
Reduction of Azido Groups to Amines
The reduction of the azido group to a primary amine is a fundamental and highly efficient transformation. For 6-azidochrysene, this reaction yields the corresponding 6-aminochrysene. mcmaster.ca This transformation is critical as it converts the azide, often used as a stable and reactive handle, into a versatile amino group, which is a common building block for a vast array of further functionalizations.
A wide variety of reagents and conditions can be employed to achieve this reduction chemoselectively. The choice of reducing agent can be tailored to be compatible with other functional groups present in the molecule. The formation of highly stable dinitrogen gas (N₂) provides a strong thermodynamic driving force for the reaction. youtube.com
Below is a table summarizing common methods for the reduction of aryl azides to primary amines.
| Reagent System | Typical Conditions | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Followed by an aqueous workup (e.g., H₂O). youtube.comyoutube.com | A powerful, non-selective reducing agent. |
| Catalytic Hydrogenation | H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂). youtube.comorganic-chemistry.org | A clean and efficient method; can sometimes be inhibited by nitrogen compounds. organic-chemistry.org |
| Tin(II) Chloride (SnCl₂) | In a solvent like ethanol (B145695) or ethyl acetate. | A classic method for reducing aromatic nitro and azide groups. |
| Sodium Borohydride (NaBH₄) / Catalyst | In the presence of catalysts like NiCl₂. organic-chemistry.org | Milder than LiAlH₄; catalyst enhances reactivity towards azides. |
| Dichloroindium Hydride (InCl₂H) | Mild conditions. | Reduces organic azides easily and chemoselectively. organic-chemistry.org |
| Copper Nanoparticles | In water with ammonium (B1175870) formate. organic-chemistry.org | A heterogeneous catalytic system with high chemoselectivity. organic-chemistry.org |
Functionalization Reactions at the Chrysene Core (e.g., substitution reactions)
Beyond the reactivity of the azide group, the chrysene core itself can undergo functionalization, primarily through electrophilic aromatic substitution. The chrysene system is a polycyclic aromatic hydrocarbon (PAH), and its reactivity towards electrophiles is complex, with different positions on the four rings exhibiting varied levels of activation.
The presence of the 6-azido group significantly influences subsequent substitution reactions. The azido group is generally considered to be an electron-withdrawing and deactivating group for electrophilic aromatic substitution. This deactivation means that harsher reaction conditions may be required compared to unsubstituted chrysene. Furthermore, it will direct incoming electrophiles primarily to the meta positions relative to the point of attachment on its ring, although the electronic influence across the entire PAH system can lead to substitution on other rings. The precise location of further substitution would depend on the interplay between the directing effect of the azide and the inherent reactivity of the various positions on the chrysene skeleton.
Mechanistic Studies of Functionalization and Rearrangement Processes
Mechanistic studies provide crucial insight into the pathways of reactions involving 6-azidochrysene. The most thoroughly studied reactions are the catalyzed azide-alkyne cycloadditions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism: The CuAAC does not proceed via a concerted 1,3-dipolar cycloaddition. organic-chemistry.org Instead, the currently accepted mechanism involves a stepwise pathway. It is believed to begin with the formation of a copper acetylide intermediate. This species then coordinates to the azide. The key step involves the formation of a six-membered copper metallacycle intermediate. organic-chemistry.org This intermediate is unstable and undergoes ring contraction to a triazolyl-copper derivative, which, upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst, thus closing the catalytic cycle. organic-chemistry.org
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Mechanism: The ruthenium-catalyzed reaction proceeds through a different mechanistic pathway, which accounts for its formation of the 1,5-regioisomer. organic-chemistry.org DFT calculations support a mechanism involving the oxidative coupling of the azide and the alkyne to the ruthenium center. organic-chemistry.org This forms a six-membered ruthenacycle intermediate. In this step, the first new carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. organic-chemistry.org The subsequent reductive elimination from the ruthenacycle intermediate forms the 1,5-triazole product and regenerates the catalyst. organic-chemistry.org The rate-determining step is believed to be this final reductive elimination. organic-chemistry.org
Photophysical Properties and Excited State Dynamics
Singlet and Triplet Excited State Pathways
The photophysical journey of 6-azidochrysene begins with the absorption of a photon, typically in the ultraviolet (UV) region, which promotes the molecule from its singlet ground state (S₀) to an excited singlet state (Sₙ). For the parent chrysene (B1668918) molecule, the strongest absorption corresponds to the S₂ ← S₀ transition. researchgate.net Following initial excitation to a higher singlet state (like S₂), the molecule is expected to undergo rapid internal conversion (IC) to the lowest excited singlet state (S₁). This process occurs on a femtosecond timescale and is common for large aromatic molecules. nsc.ru
From the S₁ state, two primary pathways become available: fluorescence, which is the radiative decay back to the S₀ state, and intersystem crossing (ISC) to the triplet manifold (Tₙ). For many PAHs, including chrysene, ISC is a highly efficient process. researchgate.net In fact, for chrysene itself, it is estimated that nearly 90% of excited molecules undergo rapid ISC to the triplet state. researchgate.net The introduction of the azido (B1232118) group in 6-azidochrysene is not expected to eliminate these fundamental pathways but may alter their relative efficiencies and rates. The azido group could potentially introduce low-lying charge-transfer states that influence both the absorption spectrum and the dynamics of the excited states. rsc.org
Ultrafast Relaxation Dynamics
The energy absorbed by 6-azidochrysene is dissipated through a series of ultrafast relaxation processes that occur on timescales ranging from femtoseconds to picoseconds. These dynamics determine the fate of the excited molecule, dictating whether it returns to the ground state, emits light, or undergoes a chemical reaction.
Internal Conversion Processes and Conical Intersections
Internal conversion (IC) is a non-radiative transition between electronic states of the same spin multiplicity (e.g., S₂ → S₁ or S₁ → S₀). In large molecules like PAHs, the density of vibrational states is very high, which facilitates rapid IC. optica.org This process is often mediated by conical intersections, which are points on the potential energy surface where two electronic states become degenerate. nih.gov These intersections act as efficient funnels, allowing for extremely fast, sub-picosecond relaxation from a higher electronic state to a lower one. optica.orgnih.gov
For aryl azides, the dissociation of the N-N₂ bond is an ultrafast process that is believed to proceed through such a conical intersection. acs.org Upon excitation, the molecule moves along the excited-state potential energy surface to a point where it can efficiently cross to a dissociative state, leading to the rapid expulsion of N₂ and the formation of the corresponding nitrene. acs.orgacs.org Studies on other aryl azides have shown that the decay of the initially excited state and the appearance of the singlet nitrene occur on a timescale of hundreds of femtoseconds, highlighting the extreme speed of this chemical transformation. acs.orgacs.org
Intersystem Crossing Rates and Mechanisms
Intersystem crossing (ISC) is a non-radiative transition between electronic states of different spin multiplicities, most commonly from a singlet state to a triplet state (e.g., S₁ → T₁). This process is formally forbidden by selection rules but is made possible by spin-orbit coupling, which mixes the singlet and triplet characters of the states. For many PAHs, ISC is a dominant deactivation pathway for the S₁ state. researchgate.netaip.org The parent chrysene molecule, for instance, exhibits a high quantum yield of intersystem crossing. researchgate.net The lifetime of the resulting triplet exciton (B1674681) in crystalline chrysene at room temperature has been measured to be around 30 milliseconds. tandfonline.com
The photolysis of aryl azides can produce both singlet and triplet nitrenes, indicating that intersystem crossing is a key process. beilstein-journals.org The nitrene itself can be formed as a singlet species, which can then undergo ISC to its more stable triplet ground state. acs.org Alternatively, the excited azide (B81097) may undergo ISC to a triplet azide state before nitrogen extrusion occurs. The presence of radical substituents has been shown to enhance intersystem crossing rates in pentacene (B32325) systems, and while an azide is not a radical, its unique electronic structure can influence spin-orbit coupling and thus the ISC rate. acs.org
Vibrational Relaxation Dynamics in Excited PAHs
Following non-radiative transitions like internal conversion or intersystem crossing, the molecule is often left in a highly vibrationally excited ("hot") level of a lower electronic state (e.g., a hot S₀ or T₁ state). aanda.orgaps.org This excess vibrational energy must be dissipated. In the gas phase or in solution, this occurs through collisions with surrounding solvent molecules. aanda.org This process, known as vibrational cooling or thermalization, typically occurs on a picosecond timescale. acs.org For isolated molecules, such as those in interstellar environments, this excess energy is lost through the emission of infrared photons, a process known as infrared fluorescence. researchgate.net This vibrational energy redistribution and relaxation is a general feature for all large photoexcited PAH molecules. researchgate.netnih.govaps.org
Spectroscopic Probes of Excited States and Reaction Intermediates
The fleeting nature of the excited states and reactive intermediates involved in the photochemistry of 6-azidochrysene requires specialized techniques for their detection and characterization. Ultrafast transient absorption (TA) spectroscopy is a primary tool for this purpose. acs.orgacs.orgsioc.ac.cn In a TA experiment, a short "pump" laser pulse excites the molecule, and a "probe" pulse, delayed by a specific time, measures the absorption spectrum of the transient species. By varying the delay time, the evolution of the excited states and the formation and decay of intermediates can be tracked in real-time, from femtoseconds to nanoseconds and beyond. nsc.ru
For aryl azides, TA spectroscopy has been used to directly observe the initially populated excited singlet states (Sₙ), which appear as transient absorptions that decay on a femtosecond timescale. acs.orgacs.org The decay of the azide excited state is accompanied by the rise of new absorption bands attributable to the singlet nitrene intermediate. acs.orgacs.org The subsequent decay of the singlet nitrene, either through ISC to the triplet state or by reacting with its environment, can also be monitored. acs.org Time-resolved infrared spectroscopy has also been employed to identify the vibrational signatures of key intermediates, such as dehydroazepines, which can form from the rearrangement of the nitrene. acs.orgosti.gov
Table 1: Expected Photophysical Processes in 6-Azidochrysene and Probing Techniques
| Process | Description | Typical Timescale | Probing Technique |
|---|---|---|---|
| Photoexcitation | Absorption of a UV photon (Sₙ ← S₀). | Instantaneous | UV-Vis Absorption Spectroscopy |
| Internal Conversion | Non-radiative decay from Sₙ to S₁. | < 1 ps | Femtosecond Transient Absorption |
| Nitrogen Extrusion | Dissociation from excited azide to form singlet nitrene + N₂. | 100s of fs | Femtosecond Transient Absorption |
| Vibrational Cooling | Dissipation of excess vibrational energy in the nitrene. | 1-20 ps | Picosecond Transient Absorption |
| Intersystem Crossing | Transition from singlet state to triplet state (e.g., ¹Nitrene → ³Nitrene). | ps to ns | Transient Absorption, Time-Resolved EPR |
| Fluorescence | Radiative decay from S₁ to S₀. | ns | Time-Resolved Fluorescence Spectroscopy |
| Phosphorescence | Radiative decay from T₁ to S₀. | ms to s | Time-Resolved Phosphorescence Spectroscopy |
Photolability and Photodecomposition in Solution and Solid State
A defining characteristic of 6-azidochrysene is its photolability—its tendency to decompose upon exposure to light. nih.govsigmaaldrich.comnih.gov The primary photochemical reaction is the irreversible loss of a stable dinitrogen molecule (N₂) to produce the highly reactive 6-chrysenylnitrene. acs.orgnih.govnih.gov This decomposition can be initiated by UV light irradiation. nih.govrsc.org
Reaction: Ar-N₃ + hν → [Ar-N₃]* → Ar-N + N₂
This photodecomposition occurs in both solution and the solid state. nih.gov The generated nitrene is a potent electrophile and is believed to be the ultimate reactive species responsible for the observed mutagenicity of photoactivated 6-azidochrysene. nih.govsigmaaldrich.comnih.govresearchgate.net Studies have shown that photolysis of arylazides in aqueous media generates species that bind to DNA and induce mutations in Salmonella typhimurium. nih.govnih.gov The mutagenic potency of these photoactivated azides has been ranked, providing insight into the reactivity of the corresponding nitrenes. nih.govresearchgate.netresearchgate.net In one study, the activity was found to increase in the order: 2-azidofluorene (B1206312) < 6-azidochrysene < 1-azidopyrene (B149228). nih.gov
The stability of the azide is a crucial factor. In experiments assaying for mutagenicity, it was noted that extended pre-equilibration before photoactivation could quench the mutagenic effect due to the decomposition of the azide, indicating a finite shelf-life even under ambient conditions once in the assay medium. nih.gov The reactive nitrene intermediate can undergo various subsequent reactions depending on its environment, including insertion into C-H bonds, addition to double bonds, or abstraction of hydrogen atoms, leading to the formation of a variety of final products. ingentaconnect.com In the presence of water, it is proposed that the nitrene can be protonated to form an even more electrophilic nitrenium ion, which is the species thought to be responsible for DNA binding and mutagenicity. nih.govnih.govresearchgate.net
Table 2: Relative Mutagenic Potency of Photoactivated Aryl Azides
| Compound | Relative Mutagenic Potency | Reference |
|---|---|---|
| 4-Azidobiphenyl | Low | nih.gov |
| 2-Azidofluorene | Moderate | nih.govnih.gov |
| 6-Azidochrysene | Higher | nih.govnih.gov |
| 1-Azidopyrene | High | nih.govnih.gov |
| Azido-IQ | Very High | nih.govnih.gov |
Based on data from Salmonella typhimurium assays. nih.govnih.gov
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone in computational chemistry for investigating the structure and reactivity of molecules. jns.edu.afresearchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for studying large and complex systems. nih.gov DFT methods are employed to calculate the electronic structure, reaction mechanisms, and energetics of chemical processes. nih.govabinit.org
DFT calculations are instrumental in predicting the electronic structure of molecules like Chrysene (B1668918), 6-azido-. By solving the Kohn-Sham equations, one can obtain the electron density, from which various properties of the system can be derived. jns.edu.afabinit.org These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.
The prediction of electronic structure extends to determining the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter that influences the molecule's reactivity and electronic properties. Machine learning models, trained on DFT data, have also emerged as a promising tool to predict electronic structures with high accuracy and speed. youtube.com
Energetics, including the total energy of the molecule and the relative energies of different isomers or conformers, are also reliably predicted by DFT. These calculations are crucial for identifying the most stable forms of a molecule. The accuracy of these predictions can be systematically improved by employing more sophisticated exchange-correlation functionals and larger basis sets. rsc.orggaussian.com
A hypothetical representation of DFT-calculated electronic properties for Chrysene, 6-azido- is presented below.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Total Energy | -987.654 Hartree |
DFT is a powerful tool for mapping out the pathways of chemical reactions. nih.govresearchgate.net By calculating the potential energy surface (PES), researchers can identify the most likely route from reactants to products. rsc.orgpku.edu.cn This involves locating stable intermediates and, crucially, the transition states that connect them. nih.govyoutube.com A transition state is the configuration of highest potential energy along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. wikipedia.orgnih.gov
For a molecule like Chrysene, 6-azido-, DFT can be used to study various reactions it might undergo, such as cycloadditions or thermal decomposition of the azide (B81097) group. The calculations would reveal whether the reaction proceeds through a concerted mechanism (a single transition state) or a stepwise mechanism involving one or more intermediates. rsc.orgpku.edu.cn The geometry of the transition state provides vital clues about the nature of the bond-breaking and bond-forming processes. wikipedia.orgyoutube.com The search for transition states on the PES involves finding first-order saddle points, which are minima in all directions except for the one corresponding to the reaction coordinate. wikipedia.org
The activation energy (Ea) is the minimum energy required for a reaction to occur and is a key determinant of the reaction rate. wikipedia.orgbyjus.com DFT calculations provide a direct means of determining this critical parameter by calculating the energy difference between the reactants and the transition state. libretexts.org The height of this energy barrier on the potential energy surface dictates how fast the reaction will proceed at a given temperature. wikipedia.org
For Chrysene, 6-azido-, DFT can be used to calculate the activation energies for various potential reaction pathways. For example, the barrier for the extrusion of N₂ from the azide group to form a nitrene intermediate can be computed. Comparing the activation energies for different competing reactions allows for the prediction of the major reaction product. Catalysts function by providing an alternative reaction pathway with a lower activation energy, and DFT can be used to investigate these catalytic effects as well. byjus.comlibretexts.org
Below is a hypothetical data table summarizing calculated activation energies for potential reactions of Chrysene, 6-azido-.
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |
|---|---|---|
| Nitrene Formation | TS1 | 25.3 |
| [3+2] Cycloaddition with an Alkyne | TS2 | 18.7 |
Elucidation of Reaction Mechanisms and Transition States
Excited State Calculations
The study of how molecules interact with light is crucial for understanding photochemistry and designing new materials for applications like solar cells and OLEDs. Excited state calculations provide theoretical insight into these processes.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the calculation of electronic excited states. uci.edumaterialscloud.orgmpg.de It is widely used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. scm.comgaussian.com By calculating the energies of electronic transitions from the ground state to various excited states, and their corresponding oscillator strengths, one can simulate the absorption spectrum. gaussian.comresearchgate.net
For Chrysene, 6-azido-, TD-DFT calculations can predict the wavelengths at which the molecule will absorb light most strongly. These calculations can help in understanding the nature of the electronic transitions, for instance, whether they are localized on the chrysene core or involve the azido (B1232118) group. The accuracy of TD-DFT predictions can depend on the choice of the exchange-correlation functional, and it is sometimes necessary to benchmark different functionals against experimental data. core.ac.ukrsc.org
A hypothetical table of TD-DFT calculated excitation energies and oscillator strengths for Chrysene, 6-azido- is shown below.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S1 | 3.10 | 400 | 0.15 |
| S2 | 3.54 | 350 | 0.45 |
| S3 | 4.13 | 300 | 0.80 |
Understanding what happens to a molecule after it absorbs a photon requires the simulation of its dynamics on the excited-state potential energy surface (PES). nih.govnih.govshinshu-u.ac.jp The PES describes the energy of the molecule as a function of its geometry in a particular electronic state. rsc.orgarxiv.orgumn.edumdpi.com After excitation, the molecule can relax through various pathways, including fluorescence, phosphorescence, or non-radiative decay back to the ground state, often through conical intersections. nih.govnih.gov
For Chrysene, 6-azido-, simulating the excited-state dynamics can reveal the photochemical fate of the molecule. For instance, upon excitation, the azide group might be more prone to dissociation. These simulations can trace the trajectory of the molecule on the excited-state PES, providing a time-resolved picture of the photochemical reaction. researchgate.netnsf.gov This is crucial for understanding and predicting the outcomes of photochemical experiments. The study of excited-state dynamics is essential for designing molecules with specific photophysical properties, such as high fluorescence quantum yields or efficient photoisomerization. nih.govnih.govshinshu-u.ac.jp
Nudged Elastic Band (NEB) Calculations for Deactivation Pathways
The Nudged Elastic Band (NEB) method is a powerful computational technique used to determine the minimum energy path (MEP) and find the transition state (saddle point) for a chemical reaction or conformational change between a known reactant and product. scm.comdtu.dknih.gov This method is particularly valuable for understanding the deactivation mechanisms of thermally or photochemically sensitive molecules like Chrysene, 6-azido-.
The core principle of the NEB method involves creating a series of intermediate structures, known as "images," along the reaction pathway that connects the initial state (e.g., ground-state 6-azidochrysene) and the final state (e.g., the resulting nitrene and dinitrogen). scm.comresearchgate.net These images are then optimized simultaneously. A key feature of the method is the use of spring forces between adjacent images to ensure they remain evenly distributed along the path, while the true forces perpendicular to the path are projected out, allowing the chain of images to relax and converge onto the MEP. researchgate.net
A common refinement of this technique is the Climbing Image Nudged Elastic Band (CI-NEB) method. researchgate.netresearchgate.net In a CI-NEB calculation, the image with the highest energy is driven "uphill" along the path to converge precisely on the saddle point, providing a highly accurate determination of the transition state structure and the activation energy barrier for the deactivation process. researchgate.net
For Chrysene, 6-azido-, a primary deactivation pathway of interest is the extrusion of molecular nitrogen (N₂) to form a highly reactive chrysene-6-nitrene intermediate. An NEB calculation would model this process by:
Optimizing the geometries of the initial state (Chrysene, 6-azido-) and the final products (6-chrysenylnitrene + N₂).
Generating an initial path by linear interpolation between these two endpoints.
Relaxing the intermediate images to find the MEP, revealing the transition state and the energy profile of the nitrogen extrusion.
The results from such a calculation provide critical insights into the kinetic stability of the azide and the energy required for its conversion to the corresponding nitrene.
| Parameter | Description | Typical Value/Setting |
|---|---|---|
| Method | The specific NEB algorithm to be used. | CI-NEB (Climbing Image NEB) for accurate saddle point location. researchgate.netresearchgate.net |
| Number of Images | The quantity of intermediate structures used to define the reaction path. | 8 to 16 images, depending on path complexity. |
| Optimizer | The algorithm used to relax the images to the minimum energy path. | BFGS (Broyden–Fletcher–Goldfarb–Shanno) or L-BFGS (Limited-memory BFGS). scm.com |
| Spring Constant (k) | The force constant of the harmonic springs connecting adjacent images. | Variable, often around 5 eV/Ų. dtu.dk |
| Convergence Criteria | Thresholds for forces and energy changes to determine when the calculation is complete. | Maximum force component < 0.05 eV/Å. researchgate.net |
Analysis of Intermolecular Interactions (e.g., π···π stacking, hydrogen bonding)
The intermolecular interactions of Chrysene, 6-azido- in the solid state or in aggregates are dominated by its large, electron-rich polycyclic aromatic hydrocarbon (PAH) backbone. The primary non-covalent force is the π-π stacking interaction, which arises from the attractive forces between the delocalized π-electron systems of adjacent chrysene moieties. libretexts.orggeorgetown.edu
These interactions are crucial in determining the crystal packing and physical properties of the material. π-π stacking can occur in several geometries:
Face-to-Face (Sandwich): Where two aromatic rings are positioned directly on top of one another. This arrangement is often electrostatically disfavored unless there are complementary electronic features. libretexts.org
Parallel-Displaced: A more common and stable arrangement where the rings are parallel but offset from each other. This geometry minimizes electrostatic repulsion and maximizes attractive dispersion forces.
T-shaped (Edge-to-Face): Where the edge of one aromatic ring (the partially positive hydrogen atoms) interacts with the face of another (the electron-rich π-cloud).
The stability and geometry of these π-π interactions are influenced by the electronic nature of the substituents on the aromatic system. scirp.org For Chrysene, 6-azido-, the azido group (–N₃) acts as a substituent that can subtly modify the electron distribution across the chrysene core, thereby influencing the preferred stacking arrangement.
| Interaction Type | Description | Relevant Moieties |
|---|---|---|
| π-π Stacking | Non-covalent interaction between aromatic rings, driven by dispersion and electrostatic forces. libretexts.orggeorgetown.edu | Chrysene core ↔ Chrysene core |
| C–H···π Interaction | Interaction between a C-H bond and the face of a π-system. | Chrysene C-H ↔ Chrysene π-face |
| Weak Hydrogen Bonding | Weak electrostatic attraction of the C–H···N type. researchgate.net | Chrysene C-H ↔ Azido group (N-atom) |
| Van der Waals Forces | General attractive/repulsive forces between molecules arising from temporary charge fluctuations. | All atoms in the molecule |
Thermochemical Calculations and Accurate Heats of Formation
The standard gas-phase enthalpy of formation (ΔfH°) is a fundamental thermochemical property that quantifies the stability of a molecule. swarthmore.edu For energetic materials like organic azides, experimental determination of ΔfH° can be challenging and the available data may be scarce or unreliable. uni.edu Consequently, high-accuracy computational methods have become indispensable for predicting these values.
Achieving "chemical accuracy," typically defined as within ±1 kcal/mol (approximately 4.2 kJ/mol) of the true value, requires sophisticated theoretical models. swarthmore.edu Methods such as Gaussian-4 (G4) theory and other composite ab initio techniques are designed for this purpose. These methods combine calculations at different levels of theory and with various basis sets to extrapolate to a highly accurate energy.
For a molecule like Chrysene, 6-azido-, a direct high-level calculation can be computationally expensive. A common and effective strategy involves the use of isodesmic or homodesmotic reactions. uni.edu These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. By choosing well-characterized reference molecules in the reaction scheme, errors in the quantum chemical calculations tend to cancel, leading to a more accurate prediction of the enthalpy of formation for the target molecule.
For example, the heat of formation for the azido group itself can be derived from a well-studied small molecule like methyl azide and then applied in a group additivity scheme. uni.edu Density Functional Theory (DFT) methods, such as B3LYP, are often used for geometry optimization and frequency calculations, followed by higher-level single-point energy calculations to refine the final enthalpy. dtic.mil The selection of the computational protocol is crucial for obtaining reliable thermochemical data. researchgate.net
| Method | Description | Typical Application/Accuracy |
|---|---|---|
| G4 Theory | A composite method involving a series of high-level ab initio calculations to achieve high accuracy. | Considered a "gold standard" for small to medium-sized molecules, often achieving chemical accuracy (±4 kJ/mol). swarthmore.edu |
| DFT with Isodesmic Reactions | Uses a balanced reaction to calculate ΔfH° by leveraging error cancellation. Common functionals include B3LYP or M06-2X. dtic.mil | Can provide results within ±10 kJ/mol, depending on the functional and reaction scheme. researchgate.net |
| Semi-empirical (e.g., PM7) | Approximate methods that use parameters derived from experimental data. They are computationally very fast. | Less accurate than ab initio or DFT methods; suitable for very large systems or initial screening. researchgate.net |
| Group Additivity | Estimates thermochemical properties by summing contributions from constituent functional groups. uni.edu | Accuracy depends heavily on the quality and applicability of the group parameters. swarthmore.edu |
Potential Research Applications and Advanced Materials Integration
Role of Azido-PAHs in Organic Electronics (e.g., OLEDs, OFETs)
Azido-functionalized polycyclic aromatic hydrocarbons (PAHs), including derivatives like Chrysene (B1668918), 6-azido-, are emerging as crucial components in the field of organic electronics. The incorporation of nitrogen-containing groups, such as azides, into the π-conjugated systems of PAHs can significantly alter their optoelectronic properties, making them suitable for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). nih.govresearchgate.net
The introduction of an azide (B81097) group can tune the energy levels (HOMO and LUMO) of the PAH, which is a critical factor in the design of efficient charge-transporting and light-emitting materials. chemrxiv.org For instance, the strategic placement of nitrogen atoms in a PAH framework can influence the electrochemical and optical properties of the material. rsc.org This modulation of electronic characteristics is paramount for optimizing the performance of OLEDs and OFETs. chemrxiv.orguky.edu
In the context of OLEDs, azido-PAHs can be utilized as emitters or as part of the charge-transport layers. rsc.orgresearchgate.net The azide functionality allows for post-synthesis modification, such as cross-linking, which can enhance the morphological stability and performance of the device. mdpi.com For example, photo-crosslinkable polymers containing azido (B1232118) groups have been used to create insoluble films, which is a key advantage in the fabrication of multi-layered OLED structures. mdpi.com This prevents the dissolution of underlying layers during the sequential deposition of new layers, leading to more robust and efficient devices. mdpi.com
In OFETs, the performance is highly dependent on the molecular packing and ordering of the organic semiconductor. Azido-PAHs can be designed to promote favorable intermolecular interactions, leading to improved charge carrier mobility. researchgate.netwfu.edu The ability to form well-ordered thin films is essential for efficient charge transport in the transistor channel. researchgate.net Furthermore, the azide group's reactivity can be exploited to anchor the PAH onto dielectric surfaces, potentially improving the interface quality and reducing charge trapping. uky.edu
Below is a table summarizing the potential roles of azido-PAHs in organic electronic devices:
| Device | Potential Role of Azido-PAHs | Key Advantages |
| OLEDs | Emitter materials, Hole-transport layers, Cross-linking agents | Tunable emission color, Improved charge injection/transport, Enhanced device stability and lifetime. rsc.orgresearchgate.netmdpi.com |
| OFETs | Active semiconductor layer, Surface modification agent | Enhanced charge carrier mobility, Improved thin-film morphology, Better control over the semiconductor-dielectric interface. researchgate.netwfu.eduuky.edu |
Development of Polymeric Frameworks and Triazole-Based Materials
The azide group in Chrysene, 6-azido- serves as a powerful tool for the synthesis of novel polymeric frameworks and triazole-based materials through "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nobelprize.orgmdpi.com This reaction is highly efficient and regioselective, leading to the formation of stable 1,4-disubstituted 1,2,3-triazoles. nobelprize.orgmdpi.com
The Huisgen 1,3-dipolar cycloaddition between azides and alkynes is a cornerstone of click chemistry, enabling the construction of complex molecular architectures from simple building blocks. nobelprize.org This methodology has been widely adopted for the synthesis of functional polymers and materials. japsonline.com By reacting Chrysene, 6-azido- with multi-alkyne functionalized monomers, it is possible to create highly ordered and porous covalent organic frameworks (COFs). wikipedia.orgmdpi.com These frameworks can exhibit unique properties, such as high thermal stability and porosity, making them suitable for applications in gas storage, separation, and catalysis. wikipedia.orgmdpi.com
Furthermore, the resulting triazole ring is not merely a linker but can actively contribute to the material's properties. Triazole-based materials have shown promise in various applications, including as energetic materials and pharmaceuticals. nsf.govenergetic-materials.org.cnnih.gov In the context of materials science, the incorporation of triazole moieties can enhance the thermal stability and influence the electronic properties of the resulting polymer. nsf.gov For example, fused-triazole backbones have been shown to produce materials with superior thermostability. nsf.gov
The synthesis of a dendrimer with a hydrophobic chrysene core and a hydrophilic periphery can be achieved through a sixfold azide-alkyne Huisgen cycloaddition reaction, highlighting the potential for creating complex, functional macromolecules. nih.gov
The table below outlines the development of materials using Chrysene, 6-azido-:
| Material Type | Synthetic Strategy | Key Features and Potential Applications |
| Polymeric Frameworks (e.g., COFs) | Azide-alkyne cycloaddition with multi-alkyne monomers. wikipedia.orgmdpi.com | High porosity, thermal stability, applications in gas storage and catalysis. wikipedia.orgmdpi.com |
| Triazole-Based Materials | "Click chemistry" with various alkynes. nobelprize.orgmdpi.com | Enhanced thermal stability, tunable electronic properties, potential use in energetic materials or as functional polymers. nsf.govenergetic-materials.org.cn |
| Dendrimers | Multi-fold azide-alkyne cycloaddition. nih.gov | Core-shell structures with distinct hydrophobic and hydrophilic regions, potential for imaging and drug delivery. nih.gov |
Integration into Advanced Organic Synthesis Strategies (e.g., for complex polycyclic structures, nanographenes)
Chrysene, 6-azido- is a valuable building block in advanced organic synthesis, particularly for the construction of larger, more complex polycyclic aromatic hydrocarbons and nanographenes. core.ac.ukdokumen.pub The field of organic synthesis is continually seeking new methods for the efficient construction of intricate molecular architectures. nobelprize.orgyoutube.comwikipedia.org
The azide group can be transformed into other functional groups, providing a versatile handle for further chemical modifications. For instance, azides can be reduced to amines, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This versatility is crucial in multi-step total synthesis. libretexts.org
One of the key applications of azido-PAHs is in the synthesis of nitrogen-doped nanographenes. nih.gov These materials are of great interest due to their unique electronic and optical properties, which can be tuned by the precise placement of nitrogen atoms within the graphene lattice. acs.org The synthesis of such materials often relies on the cyclization of precursor molecules containing nitrogen functionalities. acs.org For example, the intramolecular cyclization of nitrene intermediates, which can be generated from azides, is a known method for forming nitrogen-containing rings within a polycyclic framework. acs.org
The Diels-Alder reaction is another powerful tool in the synthesis of extended PAHs. researchgate.net While Chrysene, 6-azido- itself is not a typical diene or dienophile, its derivatives could be designed to participate in such cycloaddition reactions, leading to the annulative π-extension (APEX) of the chrysene core. researchgate.net
The table below summarizes the synthetic utility of Chrysene, 6-azido-:
| Target Molecule | Synthetic Approach | Significance |
| Complex Polycyclic Structures | Transformation of the azide to other functional groups followed by cyclization or cross-coupling reactions. libretexts.org | Access to novel and complex aromatic systems with tailored properties. |
| Nitrogen-Doped Nanographenes | Generation of nitrene intermediates from the azide followed by intramolecular C-H insertion or other cyclization reactions. nih.govacs.org | Creation of atomically precise nitrogen-doped graphene fragments with potential applications in electronics and catalysis. nih.govacs.org |
| Extended π-Systems | Use in multi-step syntheses involving reactions like Diels-Alder cycloadditions of derivatives. researchgate.net | Development of larger conjugated systems for advanced materials applications. researchgate.net |
Functionalization of Surfaces via Azide Reactivity
The azide group of Chrysene, 6-azido- provides a highly effective means for the covalent attachment of the chrysene moiety to various surfaces. This surface functionalization is of great interest for creating modified materials with specific properties, such as in the development of sensors, electronic devices, and biocompatible surfaces. baseclick.eunih.govresearchgate.netnih.gov
The most common method for surface functionalization using azides is the azide-alkyne cycloaddition reaction. researchgate.netresearchgate.net Surfaces can be pre-functionalized with alkyne groups, and then Chrysene, 6-azido- can be "clicked" onto the surface. nih.gov This reaction is highly efficient and can be performed under mild conditions, making it suitable for a wide range of substrate materials. baseclick.eu Catalyst-free click reactions, using strained cyclooctynes, have also been developed for surface modification, which is advantageous for applications where metal catalysts could be detrimental. nih.gov
On-surface synthesis under ultrahigh vacuum conditions has demonstrated that azide-alkyne cycloadditions can occur directly on metal surfaces like Au(111) and Cu(111), leading to the formation of ordered molecular arrays. researchgate.netresearchgate.net This bottom-up approach allows for the creation of atomically precise nanostructures on surfaces.
Besides click chemistry, azides can also be used for surface modification through photocrosslinking. mdpi.combaseclick.eu Upon exposure to UV light, the azide group can form a highly reactive nitrene intermediate, which can then insert into C-H bonds on the surface, forming a covalent linkage. mdpi.com This method allows for spatially controlled functionalization of surfaces.
The following table details the methods for surface functionalization using Chrysene, 6-azido-:
| Functionalization Method | Description | Advantages |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Reaction with an alkyne-functionalized surface in the presence of a copper(I) catalyst. nih.gov | High efficiency, regioselectivity, and mild reaction conditions. nobelprize.orgnih.gov |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Catalyst-free reaction with a strained cyclooctyne-functionalized surface. nih.gov | Avoids potentially toxic metal catalysts, suitable for biological applications. nih.gov |
| On-Surface Cycloaddition | Direct reaction on a metal surface under ultrahigh vacuum. researchgate.netresearchgate.net | Formation of highly ordered, atomically precise molecular layers. researchgate.netresearchgate.net |
| Photocrosslinking | UV-induced formation of a nitrene intermediate that covalently bonds to the surface. mdpi.combaseclick.eu | Spatially controlled functionalization, useful for photolithography. mdpi.com |
Future Research Directions
Exploration of Novel Synthetic Pathways for C-6 Functionalization
The development of efficient and regioselective synthetic routes to Chrysene (B1668918), 6-azido- is fundamental for its future applications. Current methodologies for functionalizing chrysenes often rely on multi-step sequences. For instance, the synthesis of 6,12-disubstituted chrysene derivatives has been achieved through nitration to produce 6,12-dinitrochrysene, followed by reduction to 6,12-diaminochrysene nih.gov. A similar pathway involving selective nitration at the 6-position to form 6-nitrochrysene (B1204248), subsequent reduction to 6-aminochrysene, and then conversion of the amino group to an azide (B81097) via diazotization represents a plausible, albeit indirect, route.
Future research should focus on more direct and efficient methods for C-6 functionalization. Transition metal-catalyzed C–H activation has emerged as a powerful tool for the site-selective functionalization of PAHs like pyrene (B120774) and could be adapted for chrysene. mdpi.com The development of catalytic systems that can directly install an azido (B1232118) group or a precursor at the C-6 position of the chrysene core would significantly streamline its synthesis. Such advancements would bypass the often harsh conditions of electrophilic nitration and the need for subsequent reduction and diazotization steps.
| Reaction Type | Description | Potential Advantages | Key Research Challenge |
| Classical Route | Multi-step synthesis via nitration of chrysene to 6-nitrochrysene, reduction to 6-aminochrysene, and conversion to the azide. nih.goviarc.fr | Established chemical transformations. | Multiple steps, potentially low overall yield, use of harsh reagents. |
| C-H Azidation | Direct conversion of the C-6 H bond to a C-6 N₃ bond using a transition metal catalyst and an azide source. | Atom economy, single-step process, potentially milder conditions. | Achieving high regioselectivity for the C-6 position over other positions on the chrysene ring. |
| Directed C-H Functionalization | Installation of a temporary directing group to guide a catalyst to the C-6 position for subsequent functionalization. | High regioselectivity. mdpi.com | Requires additional steps for installing and removing the directing group. |
In-depth Mechanistic Studies of Nitrene-Mediated Reactions
The azido group in Chrysene, 6-azido- serves as a stable precursor to a highly reactive chrysene-6-nitrene intermediate upon thermal or photochemical activation. Nitrenes can undergo a variety of transformations, making them powerful tools for synthesis. The fate of the chrysene-6-nitrene intermediate would likely be dictated by its spin state (singlet vs. triplet), which can be influenced by reaction conditions and substituents. rwth-aachen.de
Future mechanistic studies, combining experimental and computational approaches, are needed to understand and control the reactivity of this species. Key research questions include determining the conditions that favor the formation of either the singlet or triplet nitrene and mapping the potential energy surfaces for subsequent reactions. These reactions could include intramolecular C-H insertion to form novel nitrogen-containing fused-ring systems or intermolecular reactions such as coupling to form azoarenes. rsc.org Understanding these pathways is crucial for harnessing Chrysene, 6-azido- as a building block for complex molecular architectures.
| Reaction Type | Description | Potential Product | Mechanistic Question |
| Intramolecular C-H Insertion | The nitrene inserts into a C-H bond on the same chrysene molecule. | Nitrogen-containing polycyclic aromatic compounds. | Which C-H bond is most susceptible to insertion? What is the influence of nitrene spin state? |
| Intermolecular Coupling | Two nitrene intermediates react with each other or with a starting azide. rsc.org | Azochrysene derivatives. | What are the kinetics of dimerization versus other reaction pathways? |
| Cycloaddition | The nitrene reacts with unsaturated systems like alkenes or alkynes. | Aziridines, azirines. | How does the aromaticity of the chrysene core affect the cycloaddition efficiency? |
| Trapping by Nucleophiles | The nitrene is intercepted by a nucleophilic solvent or substrate. | Substituted 6-aminochrysene derivatives. | Can this be used for controlled intermolecular functionalization? |
Tuning Photophysical Properties through Structural Modifications
Chrysene itself is a fluorescent molecule, and its derivatives are explored for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. mdpi.commdpi.com The functionalization at the 6-position offers a direct handle to modulate these properties. The introduction of different substituents can significantly alter the electronic structure, thereby tuning the absorption and emission characteristics. sioc-journal.cn For example, structural modifications that prevent intermolecular packing can improve the stability and efficiency of materials in the solid state. mdpi.com
Future work should systematically investigate how the photophysical properties of the chrysene scaffold are altered by converting the 6-azido group into other functionalities. For instance, forming a 1,2,3-triazole ring via click chemistry introduces a new heterocyclic system conjugated with the chrysene core, which is expected to significantly shift the emission wavelengths. A systematic study correlating the electronic nature of the substituent attached to the triazole with the resulting photophysical properties could lead to the development of novel fluorophores with tailored emission profiles, from deep-blue to red. sioc-journal.cnnih.gov
| C-6 Substituent | Expected Effect on HOMO-LUMO Gap | Predicted Emission Characteristics | Rationale |
| -H (Chrysene) | Wide | Blue fluorescence | Native electronic structure of the PAH core. mdpi.com |
| -N₃ (Azido) | Minor change from -H | Similar to chrysene, possibly quenched | The azido group is a weak electronic modifier but can act as a quenching moiety. |
| -N=N-Ar (Azo) | Narrowed | Red-shifted emission, likely fluorescent | Extended π-conjugation across the azo bridge. |
| -Triazole-R | Tunable based on 'R' group | Tunable emission (blue to red) | The electronic properties of the 'R' group attached to the triazole ring will modulate the overall π-system. sioc-journal.cnnih.gov |
Development of New Click Chemistry Reagents and Applications
The azide-alkyne cycloaddition, a cornerstone of "click chemistry," provides a highly efficient and specific method for covalently linking molecules under mild conditions. organic-chemistry.orginterchim.fr Chrysene, 6-azido- is an ideal candidate for development as a novel click chemistry reagent. Its chrysene core provides a rigid, fluorescent platform that can be attached to a wide variety of alkyne-containing targets.
Future research should focus on demonstrating the utility of Chrysene, 6-azido- in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click reactions. broadpharm.com Potential applications are vast, ranging from life sciences to materials science. In biology, it could be used as a fluorescent tag for labeling and visualizing biomolecules like proteins or nucleic acids within cells. nih.gov In materials science, it could be "clicked" onto polymer backbones or surfaces to create functional materials with the unique photophysical and electronic properties of the chrysene core.
| Application Area | Specific Goal | Methodology | Potential Impact |
| Bioconjugation | Fluorescently label alkyne-modified proteins or DNA. interchim.frsigmaaldrich.com | React Chrysene, 6-azido- with the target biomolecule using CuAAC or SPAAC. | New tools for bio-imaging and diagnostics, leveraging chrysene's fluorescence. |
| Materials Science | Create fluorescent polymers. | Click Chrysene, 6-azido- onto an alkyne-functionalized polymer backbone. | Development of novel materials for sensors, organic electronics, or smart coatings. |
| Drug Discovery | Synthesize libraries of chrysene-containing compounds. | Use click chemistry for high-throughput synthesis of diverse chrysene derivatives for screening. organic-chemistry.org | Rapid exploration of chrysene-based scaffolds for medicinal chemistry. |
| Surface Chemistry | Functionalize surfaces with chrysene moieties. | Immobilize Chrysene, 6-azido- onto an alkyne-coated surface. | Creation of photoactive or electronically active surfaces. |
Advanced Computational Modeling of Photochemical Processes
Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides invaluable insights into the behavior of complex molecules. nih.gov For Chrysene, 6-azido-, computational modeling can be employed to predict and rationalize its properties and reactivity, guiding future experimental work.
Future computational studies should be directed towards several key areas. First, modeling the photochemical decomposition of the azide can elucidate the mechanism of nitrene formation and the factors governing its spin state. rwth-aachen.de Second, calculations can predict the most likely products of nitrene reactions by comparing the activation barriers for different pathways, such as C-H insertion versus dimerization. researchgate.net Third, time-dependent DFT (TD-DFT) calculations can predict the UV-visible absorption and fluorescence spectra of Chrysene, 6-azido- and its derivatives, aiding in the rational design of new fluorophores with specific photophysical properties. sioc-journal.cnnih.gov These theoretical investigations can significantly accelerate the discovery and development of new applications for this versatile molecule.
| Computational Method | Research Target | Predicted Outcome | Significance |
| DFT Geometry Optimization | Ground state structure of Chrysene, 6-azido- and its derivatives. | Bond lengths, angles, and molecular orbitals (HOMO/LUMO). nih.gov | Understanding the fundamental electronic structure. |
| Transition State Search | Reaction pathways for nitrene formation and insertion. rwth-aachen.deresearchgate.net | Activation energies and reaction mechanisms. | Predicting the feasibility and selectivity of synthetic transformations. |
| Time-Dependent DFT (TD-DFT) | Excited state properties. | UV-Vis absorption and fluorescence spectra. sioc-journal.cn | Rational design of new fluorescent materials and probes. |
| Molecular Dynamics (MD) | Interaction with biomolecules or polymers. | Binding modes and conformational changes. | Guiding the design of bioconjugates and functional materials. |
Q & A
Q. Experimental design :
- Target selection : Use proteins with known ligand-binding pockets (e.g., kinases) to test labeling efficiency.
- Photoactivation : Irradiate 6-azido-chrysene-protein mixtures at 365 nm and quench reactions with alkyne-functionalized tags for click chemistry detection .
- Control groups : Include non-irradiated samples and azide-free chrysene analogs to confirm specificity.
Data analysis : Quantify labeling efficiency via SDS-PAGE and Western blotting. Address variability by triplicate experiments and statistical testing (p < 0.05) .
Advanced: What methodologies validate the regioselectivity of azide introduction in chrysene derivatives?
- Isotopic labeling : Synthesize -azide derivatives and analyze via -NMR to confirm substitution site.
- X-ray crystallography : Resolve single-crystal structures to unambiguously assign the azide position.
- Competition experiments : Compare reaction rates of chrysene isomers under identical azidation conditions.
Pitfall : Crystallization challenges with azide-functionalized PAHs may necessitate alternative techniques like HR-MS/MS fragmentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
